Cas no 1385405-08-2 (6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone)
1385405-08-2 structure
Product Name:6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone
Numero CAS:1385405-08-2
MF:C19H22FN3O2
MW:343.39528799057
CID:5444894
PubChem ID:72000293
Update Time:2023-08-27
6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26622847
- Z1261259955
- 1385405-08-2
- 6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one
- 6-fluoro-1-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinolin-2-one
- AKOS016938173
- 6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone
-
- Inchi: 1S/C19H22FN3O2/c1-2-8-21-10-12-22(13-11-21)18(24)7-9-23-17-5-4-16(20)14-15(17)3-6-19(23)25/h1,4-5,14H,3,6-13H2
- Chiave InChI: PXCLMXMTRXDOAN-UHFFFAOYSA-N
- Sorrisi: N1(CCC(=O)N2CCN(CC#C)CC2)C2=C(C=C(F)C=C2)CCC1=O
Proprietà calcolate
- Massa esatta: 343.16960512g/mol
- Massa monoisotopica: 343.16960512g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 550
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 43.9Ų
Proprietà sperimentali
- Densità: 1.234±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 595.4±50.0 °C(Predicted)
- pka: 5.21±0.10(Predicted)
6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622847-0.05g |
6-fluoro-1-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinolin-2-one |
1385405-08-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
1385405-08-2 (6-Fluoro-3,4-dihydro-1-[3-oxo-3-[4-(2-propyn-1-yl)-1-piperazinyl]propyl]-2(1H)-quinolinone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso